Baccatin VI
Overview
Description
Synthesis Analysis
The synthesis of Baccatin VI and its derivatives has been a focal point of research due to its relevance in producing taxol analogues. Studies have explored various synthetic routes, including the chemical modification of 10-deacetyl baccatin III, aiming to produce taxol derivatives with modified side chains for better binding to tubulin (Guéritte-Voegelein et al., 1986). Additionally, the synthesis and structural analysis of 1-deoxybaccatin VI derivatives have revealed the influence of specific substituents on the molecule's conformation, highlighting the subtle variations due to deacetylation and other modifications (Haixia Lin et al., 2008).
Molecular Structure Analysis
The molecular structure of Baccatin VI and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Detailed studies have provided insights into the conformations of the tetracyclic ring system and the impact of different substituents on the molecule's overall structure. For instance, the structural analysis of 1-deoxybaccatin VI derivatives has contributed to our understanding of the molecular framework and its bioactivity relevance in taxanes (Haixia Lin et al., 2008).
Chemical Reactions and Properties
Research on Baccatin VI also encompasses its chemical reactivities and the exploration of new chemical transformations. For example, methyleniminium salts have been investigated as acylating agents, offering a selective synthesis route from 10-deacetylbaccatin III to Baccatin III, demonstrating the chemical versatility and potential for structural modification of Baccatin VI (Christelle Cravallee et al., 1998).
Scientific Research Applications
Application 1: Production of Paclitaxel
- Specific Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : Baccatin III, a precursor of Baccatin VI, is used in the semi-synthetic production of Paclitaxel . Paclitaxel is a plant-based anticancer drug derived from Taxus sp., and it’s effective against various cancer cell lines .
- Methods of Application or Experimental Procedures : The industrial production of Paclitaxel employs a semi-synthetic strategy: isolating Paclitaxel precursors (such as Baccatin III) from plant cell cultures or Taxus leaves and then converting them into Paclitaxel through chemical methods .
- Results or Outcomes : Paclitaxel is one of the most effective anticancer drugs over the past 30 years. It is widely used in the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer .
Application 2: Large-Scale Production of Anticancer Drug
- Specific Scientific Field : Biochemistry and Biotechnology .
- Summary of the Application : Baccatin III, a precursor of Baccatin VI, is used in the large-scale production of the anticancer drug Paclitaxel . The market for Paclitaxel and its derivatives was approximately $15 billion in 2019, and it is expected to reach $20 billion by 2025 .
- Results or Outcomes : Two research teams have collaborated together to successfully identify the missing enzymes and achieve the reconstitution of the biosynthetic enzymes leading to Baccatin III . By co-expressing 9 core enzymes in tobacco, the researchers achieve the bioproduction of Paclitaxel precursor Baccatin III, laying the foundation for large-scale production of Paclitaxel .
Application 3: Biosynthetic Production of Taxol
- Specific Scientific Field : Biotechnology .
- Summary of the Application : Baccatin III, a precursor of Baccatin VI, is used in the biosynthetic production of Taxol . Taxol is a plant-derived isoprenoid natural product that exhibits potent anticancer activity .
- Methods of Application or Experimental Procedures : The biosynthetic production of Taxol involves the isolation of Baccatin III from yew tree needles in a manner that is nondamaging to the overall health of the tree . This intermediate is then readily converted to the full Taxol molecule .
- Results or Outcomes : The international market for Taxol production reached $1.6 billion in 2005 . Taxol is widely used for various types of solid tumors associated with breast, ovarian, lung, and bladder cancer .
Safety And Hazards
Baccatin VI should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation101112.
Future Directions
The rapid development of biotechnology and synthetic biology strategies for the microbial biosynthesis of plant natural products have emerged as a powerful approach to efficiently produce complex plant natural products413. Therefore, achieving efficient, environmentally friendly, and sustainable production of paclitaxel, a related compound, through synthetic biology has attracted widespread attention413.
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3/t25-,26-,27+,29+,30-,31-,32-,35+,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFKTEIDORFVQS-SKNQRQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baccatin VI | |
CAS RN |
57672-79-4 | |
Record name | Baccatin VI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57672-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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